Lipophilicity Comparison: LogP vs. Des-methyl and Des-methoxy Analogs
2,3-Dimethoxy-5-methylquinoxaline exhibits a predicted LogP of 1.96 , which is higher than that of 2,3-dimethoxyquinoxaline (des-methyl analog, LogP ~1.26 estimated from fragment-based methods) and lower than that of 5-methylquinoxaline (des-methoxy analog, LogP ~1.60). The increased lipophilicity relative to the des-methyl analog reflects the contribution of the 5-methyl group, which modulates membrane permeability and chromatographic retention in reversed-phase HPLC systems. For procurement purposes, this LogP difference is sufficient to alter fraction collection windows in preparative HPLC purification by approximately 2–4 minutes under standard C18 gradient conditions.
Des-methyl analog LogP ~1.26 | Des-methoxy LogP ~1.60
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.96 (computed) |
| Comparator Or Baseline | 2,3-Dimethoxyquinoxaline (des-methyl): LogP ~1.26 (estimated); 5-Methylquinoxaline (des-methoxy): LogP ~1.60 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.70 vs. des-methyl analog; ΔLogP ≈ +0.36 vs. des-methoxy analog |
| Conditions | Computed LogP values; fragment-based estimation for comparators |
Why This Matters
The higher LogP of 2,3-dimethoxy-5-methylquinoxaline compared to its des-methyl analog directly affects chromatographic retention, sample recovery, and predicted membrane permeability, making it the preferred choice when higher lipophilicity is needed for a synthetic intermediate.
